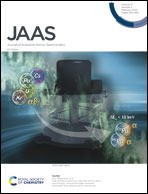Effects of ageing of pyrolytically coated tubes on the determination of refractory elements by electrothermal atomisation atomic absorption spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9860100449
Abstract
The quality of the pyrolytic coating of graphite tubes is shown to be of prime importance in the electrothermal atomisation atomic absorption spectrometric determination of refractory elements in complex matrices. For molybdenum in a plant matrix the shortcomings due to progressive degradation of the coating can be circumvented by signal integration. The problems encountered with chromium in several matrices are related to the irreproducible quality of the coating between different sets of tubes supplied by the same manufacturer. For the determination of barium in sea water, pyrolysis at 1800 °C efficiently eliminates background absorption. With an increase in tube porosity, due to degradation of the coating, there is a drastic increase in the background signal that can be corrected only with a Zeeman device.
Recommended Literature
- [1] Bacteriological, physiological, etc.
- [2] Cell motility regulation on a stepped micro pillar array device (SMPAD) with a discrete stiffness gradient
- [3] Carbon nanotubes/Al2O3 composite derived from catalytic reforming of the pyrolysis volatiles of the mixture of polyethylene and lignin for highly-efficient removal of Pb(ii)†
- [4] Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactions
- [5] Buckle-driven delamination of hydrophobic micro-, nano-, and heterostructured membranes without a sacrificial layer†
- [6] Calix[4]arene based dendrimers†
- [7] Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes†
- [8] Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometry
- [9] Characteristics of Extended-Spectrum β-Lactamase-Producing Escherichia coli Derived from Food and Humans in Northern Xinjiang, China.
- [10] CDASE—A reliable scheme to explain the reactivity sequence between Diels–Alder pairs†










